1,4-Bis-maleimidobutane

Description

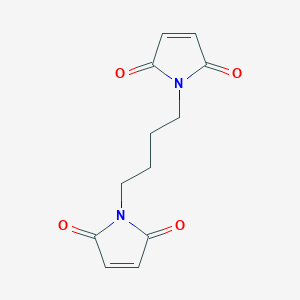

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSHAKLDCERGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286325 | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28537-70-4 | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28537-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44747 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28537-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Bis-maleimidobutane chemical properties and structure

An In-depth Technical Guide to 1,4-Bis-maleimidobutane: Properties, Structure, and Applications

Introduction

This compound (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation, polymer chemistry, and materials science.[1] Its structure features two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer.[2] This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides.[2] The specificity of the maleimide-thiol reaction, occurring under mild physiological conditions, makes BMB an invaluable tool for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental applications of this compound.

Chemical Properties and Structure

The utility of BMB as a crosslinker is defined by its distinct chemical and physical properties. It is typically a white to off-white crystalline solid.[1][2] The butane (B89635) spacer arm provides a flexible bridge with an estimated length of 10.9 Å, making it suitable for crosslinking sulfhydryl groups within this distance range.[2]

Chemical Structure Identifiers

| Identifier | Value |

| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione[4] |

| SMILES | C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O[4] |

| InChI | InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2[4] |

| InChIKey | WXXSHAKLDCERGU-UHFFFAOYSA-N[4] |

| Synonyms | BMB, N,N'-Tetramethylenebismaleimide, N,N'-Tetramethylenedimaleimide[4][5] |

Physicochemical Properties

| Property | Value |

| CAS Number | 28537-70-4[1][2][4][5][6] |

| Molecular Formula | C₁₂H₁₂N₂O₄[1][2][4][5] |

| Molecular Weight | 248.23 g/mol [2][4][7] |

| Appearance | White to off-white powder/crystalline solid[1][2][5] |

| Melting Point | 196-200 °C[1] |

| Boiling Point | 450.3 °C at 760 mmHg[2][6] |

| Density | 1.388 g/cm³[2] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water[2] |

| Spacer Arm Length | 10.9 Å[2][7] |

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for confirming the structure of BMB and monitoring its reactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are used to characterize BMB and its conjugates. The disappearance of the maleimide proton signal in ¹H NMR is a key indicator of a successful crosslinking reaction.[2]

Table of ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Key Observation for Reaction Monitoring |

|---|---|---|

| Maleimide Ring Protons (-CH=CH-) | 6.7 - 7.0 | Signal disappears upon successful reaction with a thiol.[2] |

| Methylene Protons adjacent to Nitrogen (-N-CH₂-) | ~3.5 | Chemical shift may change depending on the conjugated molecule.[2] |

| Central Methylene Protons (-CH₂-CH₂-) | ~1.6 | Serves as a relatively stable internal reference point.[2] |

Table of ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (C=O) | ~170 |

| Olefinic Carbons (-CH=CH-) | ~134 |

| Methylene Carbons adjacent to Nitrogen (-N-CH₂-) | (Varies) |

| Central Methylene Carbons (-CH₂-CH₂-) | (Varies) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps in identifying the functional groups present in the BMB molecule.

Table of Key FTIR Absorption Bands for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Imide C=O | Symmetric & Asymmetric Stretching | 1700 - 1770 (Strong)[2] |

| Maleimide C=C | Stretching | 1550 - 1650[2] |

Reactivity and Mechanism

The primary utility of BMB lies in the high specificity of its maleimide groups for sulfhydryl groups. The reaction proceeds via a Michael addition, forming a stable, non-cleavable thioether linkage.[2] This reaction is most efficient within a pH range of 6.5-7.5.[2] Below this range, the reaction is slow, and above it, the maleimide ring becomes susceptible to hydrolysis. The resulting thiosuccinimide adduct is very stable, and subsequent irreversible ring-opening hydrolysis can further enhance this stability, effectively preventing the retro-Michael reaction.[2]

Caption: Reaction of BMB with a thiol-containing molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of BMB is typically a two-step process.[2]

-

Formation of N-substituted Maleamic Acid: 1,4-diaminobutane (B46682) is reacted with two equivalents of maleic anhydride. This reaction forms the intermediate bismaleamic acid.

-

Cyclization (Dehydration): The bismaleamic acid is then cyclized to form this compound. This step is often achieved by heating in the presence of a dehydrating agent and a catalyst.

Caption: Synthetic workflow for this compound.

General Protocol for Protein Crosslinking

This protocol provides a general guideline for crosslinking sulfhydryl-containing proteins using BMB. Optimal conditions may vary depending on the specific application and molecules involved.[7]

Materials:

-

Protein(s): Containing accessible sulfhydryl groups, dissolved in a suitable buffer.

-

Conjugation Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., PBS, MES, HEPES).

-

BMB Stock Solution: Prepare a concentrated stock solution of BMB in an organic solvent like DMSO or DMF.

-

Quenching Solution: A solution of a thiol-containing compound (e.g., cysteine, dithiothreitol, or β-mercaptoethanol) to stop the reaction.

-

Reducing Agent (Optional): For reducing disulfide bonds to free sulfhydryls (e.g., TCEP).

Procedure:

-

Protein Preparation:

-

Crosslinking Reaction:

-

Add the BMB stock solution to the protein solution to achieve a final concentration that is typically a two- to three-fold molar excess over the protein's sulfhydryl groups.[7] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[7]

-

-

Quenching:

-

Purification:

-

Remove excess, non-reacted BMB and quenching reagent by methods such as dialysis or size-exclusion chromatography (desalting).

-

Caption: Experimental workflow for protein crosslinking with BMB.

Applications in Research and Drug Development

BMB's specific reactivity and defined spacer length make it a versatile tool in various scientific fields.[2]

-

Structural Biology: It is used to stabilize transient or weak protein-protein interactions by crosslinking specific cysteine residues, aiding in their structural analysis.[2]

-

Protein Labeling: BMB can attach fluorescent probes, biotin, or other reporter tags to proteins for use in diagnostic assays and imaging studies.[2]

-

Polymer Chemistry: It acts as a crosslinking agent in the synthesis of advanced materials like hydrogels and elastomers, enhancing their mechanical strength and stability.[1][2]

-

Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB is used to link potent cytotoxic drugs to monoclonal antibodies.[2] The antibody directs the drug to cancer cells, minimizing off-target toxicity.

Caption: Logical workflow for creating an Antibody-Drug Conjugate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 28537-70-4 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,4-Bis(maleimido)butane | C12H12N2O4 | CID 239576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(maleimido)butane | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Research Applications of 1,4-Bis-maleimidobutane (BMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent integral to various fields of scientific research, particularly in bioconjugation and polymer chemistry. Its structure, featuring two maleimide (B117702) functional groups at either end of a four-carbon spacer, allows for the covalent and specific linkage of sulfhydryl (thiol) groups, which are commonly found in cysteine residues of proteins and peptides. This technical guide provides an in-depth overview of the core applications of BMB, detailed experimental protocols, and the quantitative data necessary for its effective use in a research setting.

The maleimide groups of BMB react with thiols via a Michael addition, forming a stable thioether bond.[1] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][3] This high degree of selectivity makes BMB an invaluable tool for the site-specific modification of biomolecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of BMB is presented in the table below.

| Property | Value |

| CAS Number | 28537-70-4 |

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.23 g/mol |

| Spacer Arm Length | 10.9 Å |

| Reactive Groups | Maleimide (x2) |

| Target Functional Group | Sulfhydryls (-SH) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water |

Core Research Applications

The utility of BMB in research can be broadly categorized into two main areas: bioconjugation and polymer chemistry.

Bioconjugation

In the realm of bioconjugation, BMB is a versatile reagent for creating complex and functional biomaterials.[4] Its primary applications include:

-

Protein Crosslinking: BMB is used to covalently link polypeptide chains, either within the same protein (intramolecular) or between different proteins (intermolecular). This is instrumental in studying and stabilizing protein tertiary and quaternary structures.[5]

-

Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, BMB can be used to attach potent cytotoxic drugs to monoclonal antibodies.[6] This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.

-

Fluorescent Labeling: By conjugating fluorescent probes to proteins or peptides, BMB facilitates their visualization and tracking in biological systems for imaging studies and diagnostics.

-

Molecular Ruler: Due to its defined spacer arm length, BMB, often in conjunction with other bismaleimide (B1667444) crosslinkers of varying lengths, can be used to determine the distances between specific residues in protein complexes, thereby providing insights into their three-dimensional structure.[7][8]

Polymer Chemistry

BMB plays a crucial role as a crosslinking agent in the synthesis of polymers with enhanced physical properties. Key applications include:

-

Elastomer Synthesis: BMB is used to crosslink polymer chains in the synthesis of elastomers, which improves their mechanical properties such as elasticity and strength.[4]

-

Hydrogel Formation: In the development of advanced biomaterials, BMB is employed to create hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have applications in drug delivery and tissue engineering.

Experimental Protocols

General Considerations for Thiol-Maleimide Reactions

Successful conjugation using BMB is dependent on careful control of the reaction conditions. The following table summarizes the key parameters.

| Parameter | Optimal Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Maximizes the reaction rate with thiols while minimizing side reactions with amines and hydrolysis of the maleimide group.[9] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and are recommended for sensitive proteins.[9] |

| Molar Ratio (BMB:Protein) | 2- to 500-fold molar excess | A molar excess of BMB is generally used to drive the reaction to completion. The optimal ratio should be determined empirically.[3][10] |

| Reaction Time | 30 minutes to several hours | Dependent on temperature, pH, and reactant concentrations.[3] |

| Quenching | Addition of a thiol-containing reagent (e.g., cysteine, DTT, β-mercaptoethanol) | To stop the reaction by consuming unreacted maleimide groups.[3] |

Protocol 1: Intermolecular Crosslinking of Two Proteins

This protocol describes a general procedure for crosslinking two proteins containing free sulfhydryl groups using BMB, followed by analysis with SDS-PAGE.

Materials:

-

Protein A and Protein B with accessible sulfhydryl groups

-

This compound (BMB)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

-

Quenching Solution (e.g., 1 M Dithiothreitol (DTT))

-

SDS-PAGE reagents and equipment

Procedure:

-

Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or using a desalting column.

-

BMB Stock Solution: Prepare a 10 mM stock solution of BMB in an organic solvent such as DMSO.

-

Crosslinking Reaction: Add the BMB stock solution to the protein mixture to achieve a final 10- to 20-fold molar excess of BMB over the total protein concentration. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Analysis by SDS-PAGE: Analyze the reaction mixture by SDS-PAGE under non-reducing conditions. The formation of a new band corresponding to the molecular weight of the Protein A-BMB-Protein B conjugate will indicate a successful crosslinking reaction.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a maleimide-functionalized drug to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-functionalized drug

-

Reduction Buffer (e.g., PBS with 1 mM EDTA)

-

Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Conjugation Buffer (e.g., PBS, pH 7.2 with 1 mM EDTA)

-

Organic co-solvent (e.g., DMSO)

-

Desalting column

Procedure:

-

Antibody Reduction: Dissolve the mAb in Reduction Buffer. Add a 5-10 fold molar excess of the reducing agent (DTT or TCEP). Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column, exchanging the buffer to the Conjugation Buffer.

-

Drug-Linker Solution: Dissolve the maleimide-functionalized drug in an organic co-solvent like DMSO to prepare a stock solution.

-

Conjugation: Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification of ADC: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.

Visualizing BMB in Action: Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the chemical principles and workflows involving BMB.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Purity Validation of 1,4-Bis-maleimidobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity validation of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. BMB is a valuable reagent in bioconjugation, polymer chemistry, and drug delivery systems due to its ability to form stable covalent bonds with sulfhydryl groups.[1][2] This document outlines the detailed synthesis protocol, purification methods, and various analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of 1,4-diaminobutane (B46682) with maleic anhydride (B1165640) to form an intermediate, N,N'-(butane-1,4-diyl)bis(maleamic acid), followed by a cyclodehydration reaction to yield the final product.

Experimental Protocol

Materials:

-

1,4-diaminobutane

-

Maleic anhydride

-

Acetone

-

Acetic anhydride

-

Sodium acetate

-

Deionized water

Step 1: Synthesis of N,N'-(butane-1,4-diyl)bis(maleamic acid)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (2.0 equivalents) in a suitable solvent such as acetone.

-

Slowly add a solution of 1,4-diaminobutane (1.0 equivalent) in the same solvent to the maleic anhydride solution while stirring vigorously at room temperature.

-

Continue the reaction for 2-4 hours. The formation of a white precipitate, the bismaleamic acid, will be observed.

-

Filter the precipitate and wash it with the solvent to remove any unreacted starting materials.

-

Dry the N,N'-(butane-1,4-diyl)bis(maleamic acid) intermediate under vacuum.

Step 2: Cyclodehydration to this compound

-

Suspend the dried bismaleamic acid intermediate in a fresh portion of the solvent.

-

Add a dehydrating agent, such as a mixture of acetic anhydride and a catalytic amount of a base like triethylamine or sodium acetate.

-

Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Filter the solid product, wash it thoroughly with water to remove any residual acetic acid and salts, and then dry it under vacuum.

Synthesis Workflow

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to obtain a product with high purity.

Purity Validation

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [3][4] |

| Molecular Weight | 248.24 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 188-192 °C |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting composition of 40% acetonitrile, increasing to 90% over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 220 nm

-

Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

The purity is determined by calculating the area percentage of the main peak corresponding to this compound. Purity levels of >98% are typically expected.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Experimental Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Instrument: 400 MHz or higher NMR spectrometer

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | s | 4H | Maleimide vinyl protons (-CH=CH-) |

| ~3.5 | t | 4H | Methylene protons adjacent to nitrogen (-N-CH₂-) |

| ~1.6 | m | 4H | Methylene protons in the butyl chain (-CH₂-CH₂-) |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~170 | Carbonyl carbons (C=O) |

| ~134 | Vinylic carbons (-CH=CH-) |

| ~37 | Methylene carbons adjacent to nitrogen (-N-CH₂-) |

| ~26 | Methylene carbons in the butyl chain (-CH₂-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used.

Expected Mass Spectral Data (EI-MS):

| m/z | Ion |

| 248 | [M]⁺ (Molecular ion) |

| 151 | [M - C₄H₄NO₂]⁺ |

| 124 | [M - 2(C₂H₂O)]⁺ |

| 97 | [C₄H₄NO₂]⁺ |

Purity Validation Workflow

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive purity validation of this compound. Adherence to these protocols will enable researchers and drug development professionals to produce and characterize high-purity BMB for their specific applications, ensuring the reliability and reproducibility of their scientific endeavors. The combination of chromatographic and spectroscopic techniques is crucial for unequivocal structure elucidation and purity assessment.

References

An In-depth Technical Guide to the 1,4-Bis-maleimidobutane (BMB) Spacer: Arm Length and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent integral to the fields of proteomics, structural biology, and therapeutic development. Its utility lies in its ability to covalently link sulfhydryl groups, primarily found in cysteine residues within proteins, thereby providing spatial constraints that are invaluable for elucidating protein structure and interactions. This guide provides a comprehensive overview of BMB, focusing on its spacer arm length, the significance of this dimension in experimental design, and detailed protocols for its application.

Core Concepts: The Chemistry of BMB Crosslinking

BMB possesses two maleimide (B117702) functional groups at either end of a four-carbon aliphatic chain. The maleimide group exhibits high reactivity and specificity towards sulfhydryl groups (-SH) within a pH range of 6.5-7.5.[1] The reaction proceeds via a Michael addition, forming a stable, irreversible thioether bond.[1] This specificity allows for the targeted crosslinking of cysteine residues, minimizing off-target reactions with other amino acid side chains like primary amines, which are significantly less reactive at this pH range.[1]

The Significance of the this compound Spacer Arm

The spacer arm of a crosslinker dictates the maximum distance between the two reactive groups and, consequently, the residues that can be linked. The dimensions of the BMB spacer arm have been a subject of both theoretical and practical investigation.

Quantitative Data on Spacer Arm Length

The commonly cited spacer arm length for BMB is 10.9 Å.[1] However, it is crucial for researchers to understand that this represents a static, fully extended conformation. In solution, the spacer arm is flexible and can adopt various conformations. A more nuanced understanding is provided by stochastic dynamics calculations, which model the conformational flexibility of the molecule.

| Crosslinker | Commonly Cited Spacer Arm Length (Å) | Average S-S Distance (Å) | Standard Deviation (Å) | Range of S-S Distances (Å) |

| BMOE (Bismaleimidoethane) | 8.0[1] | 8.18 | 0.75 | 6.27–10.52 |

| BMB (1,4-Bismaleimidobutane) | 10.9 [1] | 10.44 | 2.04 | 4.52–14.14 |

| BMH (Bismaleimidohexane) | 16.1 | 10.16 | 2.41 | 3.47–15.64 |

Data adapted from a stochastic dynamics study by Green et al.[2]

This dynamic nature is significant; while the mode of the distribution for BMB's cross-linking span is around 12.0 Å, it can sample conformations as short as 4.52 Å.[2] This flexibility must be considered when interpreting crosslinking results.

Probing Protein Structure with Variable-Length Crosslinkers

The defined, albeit flexible, spacer arm of BMB makes it a powerful tool for probing protein architecture, often in conjunction with crosslinkers of varying lengths, such as Bismaleimidoethane (BMOE) and Bismaleimidohexane (BMH).[1] By comparing the efficiency of crosslinking with these different reagents, researchers can infer the approximate distances between cysteine residues within a protein or between interacting proteins.[1]

Caption: Probing protein interactions with different spacer lengths.

Applications in Research and Drug Development

Elucidating Protein-Protein Interactions

BMB is extensively used to study both transient and stable protein-protein interactions. By covalently linking interacting partners, it allows for their isolation and identification, often through techniques like SDS-PAGE and mass spectrometry. A notable application is in the study of hub proteins, such as the 14-3-3 protein family, which regulate numerous cellular processes through a vast network of interactions.[3][4] The stabilization of specific 14-3-3 protein-protein interactions is a promising therapeutic strategy, particularly in oncology.[3]

Antibody-Drug Conjugates (ADCs)

In the realm of drug development, maleimide-containing linkers are crucial for the synthesis of ADCs. While BMB itself is a homobifunctional crosslinker, the maleimide chemistry it employs is central to many heterobifunctional linkers used to attach cytotoxic drugs to monoclonal antibodies.[5][6] The stability of the thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.

Experimental Protocols

General Protein Crosslinking with BMB

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as protein and crosslinker concentrations, may need to be determined empirically.

Materials:

-

Purified protein(s) with free sulfhydryl groups

-

This compound (BMB)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.

-

Quenching Solution: 1 M Dithiothreitol (DTT), 2-Mercaptoethanol, or L-cysteine.

-

Desalting columns or dialysis equipment.

Procedure:

-

Protein Preparation: Ensure the protein sample is in the Conjugation Buffer at a concentration of 0.1-5 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by desalting.

-

Crosslinker Preparation: Immediately before use, dissolve BMB in DMSO or DMF to a final concentration of 10-20 mM.

-

Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve a final molar excess of BMB over the protein (typically a 10- to 50-fold molar excess). Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted BMB. Incubate for 15 minutes at room temperature.

-

Removal of Excess Reagents: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Caption: A typical BMB crosslinking workflow.

Cross-Linking Mass Spectrometry (CX-MS) Workflow

CX-MS is a powerful technique to identify crosslinked peptides and thereby gain structural insights into proteins and protein complexes.

Methodology Overview:

-

Crosslinking: Proteins or protein complexes are crosslinked in solution using BMB as described in the general protocol.

-

Digestion: The crosslinked protein mixture is denatured, reduced, alkylated, and then digested with a protease, typically trypsin. This generates a complex mixture of linear (un-crosslinked) and crosslinked peptides.

-

Enrichment (Optional but Recommended): Crosslinked peptides are often of low abundance. Enrichment can be achieved by size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, as crosslinked peptides are generally larger and may have a higher charge state than linear peptides.[7]

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry.

-

Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This involves searching for paired peptide masses that correspond to the mass of the crosslinker.

Caption: A streamlined CX-MS experimental workflow.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. A thorough understanding of its spacer arm length, including its dynamic nature in solution, is critical for the design and interpretation of crosslinking experiments. When used judiciously, often in combination with crosslinkers of different lengths, BMB can provide invaluable insights into protein structure, protein-protein interactions, and the architecture of complex biological assemblies, thereby advancing both fundamental research and the development of novel therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccess.uoc.edu [openaccess.uoc.edu]

- 4. Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of 1,4-Bis-maleimidobutane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document compiles available solubility data, details experimental protocols for its use, and presents a visual workflow for a key application.

Introduction to this compound

This compound is a crucial reagent in bioconjugation chemistry, primarily utilized for crosslinking proteins and other molecules containing sulfhydryl groups. Its structure features two maleimide (B117702) moieties separated by a four-carbon alkyl chain. This configuration allows for the formation of stable thioether bonds with sulfhydryl groups, typically found in cysteine residues of proteins, within a pH range of 6.5-7.5.[1] The defined spacer arm length of approximately 10.9 Å makes BMB a valuable tool for studying protein-protein interactions and stabilizing protein complexes.[1]

Solubility of this compound

The solubility of this compound is a critical factor in its application in various experimental settings. While comprehensive quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature, a consistent qualitative profile has been established. BMB, a solid at room temperature, generally exhibits good solubility in polar aprotic solvents.

Data Presentation: Solubility of this compound

| Solvent | Type | Solubility | Concentration/Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1][2] | A stock solution of 5 mg/mL can be prepared. |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble[1][2] | A stock solution of 5 mg/mL can be prepared. |

| Water | Polar Protic | Insoluble[1][2] | BMB has low aqueous solubility. |

| Chloroform | Non-polar | Soluble | Qualitative observation. |

| Acetone | Polar Aprotic | Variable | Solubility of similar bismaleimide (B1667444) monomers has been noted. |

| Toluene | Non-polar | Variable | Solubility of similar bismaleimide monomers has been noted. |

It is important to note that for many bismaleimide compounds, solubility is dependent on the specific structure of the spacer between the maleimide groups.[3][4] For practical applications, stock solutions are often prepared in DMF or DMSO.

Experimental Protocols

The following section details a standard methodology for the use of this compound in protein crosslinking experiments.

Preparation of a this compound Stock Solution

Objective: To prepare a stock solution of BMB for use in crosslinking reactions.

Materials:

-

This compound (BMB)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Weigh out 2.5 mg of this compound.

-

Add 0.5 mL of anhydrous DMSO or DMF to the BMB.

-

Vortex the mixture thoroughly until the BMB is completely dissolved. This results in a 5 mg/mL stock solution.

-

Store the stock solution in a tightly sealed container at -20°C, protected from moisture.

Protein Crosslinking using this compound

Objective: To covalently crosslink sulfhydryl-containing proteins.

Materials:

-

Protein sample in a suitable buffer (e.g., PBS, pH 7.2)

-

This compound (BMB) stock solution (5 mg/mL in DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Reaction tubes

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines and at a pH between 6.5 and 7.5 for optimal maleimide reactivity. The protein concentration should be optimized for the specific application.

-

Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve the desired final concentration. A molar excess of BMB over the protein is typically used. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10% v/v) to minimize its effect on protein structure and function.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours to overnight. The optimal incubation time and temperature should be determined empirically.

-

Quenching: Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM. The quenching agent will react with any unreacted BMB. Incubate for an additional 15 minutes at room temperature.

-

Analysis: The crosslinked protein sample can then be analyzed by methods such as SDS-PAGE, western blotting, or mass spectrometry to confirm crosslinking.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a protein crosslinking experiment using this compound.

Caption: Workflow for Protein Crosslinking with this compound.

This guide serves as a foundational resource for the use of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

A Technical Guide to the Homobifunctional Nature of 1,4-Bis-maleimidobutane (BMB) for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent. BMB's unique properties make it an invaluable tool for elucidating protein structure, stabilizing protein-protein interactions, and developing novel bioconjugates. This document provides detailed experimental protocols, quantitative data, and visual diagrams to empower researchers in their scientific endeavors.

Introduction to this compound (BMB)

This compound is a chemical reagent characterized by two maleimide (B117702) functional groups located at either end of a four-carbon aliphatic spacer.[1] This symmetrical architecture defines it as a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[2][3] The maleimide groups exhibit high specificity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine within proteins and peptides.[1][4] This specificity allows for the targeted covalent linkage of molecules containing sulfhydryl residues.

The core utility of BMB lies in its ability to form stable, non-cleavable thioether bonds with sulfhydryl groups under mild reaction conditions.[2][5] This reaction is highly efficient and selective within a pH range of 6.5-7.5.[5][6] Consequently, BMB is extensively used to crosslink two different thiol-containing molecules or to create intramolecular crosslinks between two cysteine residues within the same protein.[2][4] These applications are crucial for studying and stabilizing the tertiary and quaternary structures of proteins.[2][4]

Physicochemical and Reaction Properties of BMB

The efficacy of BMB as a crosslinker is rooted in its distinct physicochemical properties and reaction kinetics. A summary of these key parameters is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | BMB, N,N'-(Tetramethylene)dimaleimide | [5] |

| CAS Number | 28537-70-4 | [1][5] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][2][5] |

| Molecular Weight | 248.23 g/mol | [1][5][7] |

| Appearance | White to off-white powder/crystalline solid | [1][5] |

| Melting Point | 196-200 °C | [5] |

| Spacer Arm Length | 10.9 Å | [1][8] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water | [1][6] |

Table 2: Optimal Reaction Conditions for BMB Crosslinking

| Parameter | Optimal Range/Condition | Notes | Reference(s) |

| pH | 6.5 - 7.5 | The reaction is highly specific for thiols in this range. Above pH 7.5, reactivity towards primary amines increases, and hydrolysis of the maleimide group can occur. | [5][6][8][9] |

| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | The reaction rate can be controlled by temperature. | [6] |

| Molar Ratio (BMB:Protein) | 2 to 3-fold molar excess of BMB over the sulfhydryl-containing protein | Empirical testing is recommended to determine the optimal ratio for a specific application. | [5] |

| Quenching Reagents | Cysteine, DTT, or other thiol-containing reagents | Used to stop the crosslinking reaction by consuming unreacted maleimide groups. | [5] |

Table 3: Comparative Spacer Arm Lengths of Bismaleimide Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Reference(s) |

| Bis(maleimido)ethane | BMOE | 8.0 | [5] |

| 1,4-Bis(maleimido)butane | BMB | 10.9 | [5][8] |

| Bis(maleimido)hexane | BMH | 13.0 | [5] |

Reaction Mechanism

The primary reaction mechanism for BMB in bioconjugation is a Michael addition between the maleimide groups and thiol groups.[1] This reaction is highly specific and proceeds efficiently under physiological conditions.

Caption: Reaction mechanism of BMB with sulfhydryl groups.

Experimental Protocols

General Protein Crosslinking using BMB

This protocol provides a general procedure for crosslinking proteins in solution using BMB.[5]

Materials:

-

Purified protein(s) with free sulfhydryl groups

-

This compound (BMB)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 6.5-7.5

-

Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M Cysteine

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 0.1-5 mg/mL. If the protein contains disulfides that need to be reduced to free sulfhydryls, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

BMB Stock Solution Preparation: Immediately before use, dissolve BMB in DMSO or DMF to prepare a 10 mM stock solution.

-

Crosslinking Reaction: Add a 2 to 3-fold molar excess of the BMB stock solution to the protein solution. For example, for a 1 mL protein solution at a concentration of 100 µM, add 20-30 µL of the 10 mM BMB stock solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess BMB and quenching reagent by desalting or dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Analysis of Crosslinked Products

SDS-PAGE Analysis:

-

Prepare samples of the un-crosslinked protein, the crosslinked reaction mixture, and the quenched reaction mixture.

-

Run the samples on a suitable polyacrylamide gel (e.g., 4-15% Tris-glycine).

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

-

Crosslinked products will appear as higher molecular weight bands compared to the un-crosslinked protein.

Mass Spectrometry Analysis: For more detailed analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and the specific cysteine residues involved in the crosslink.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the typical workflow for a protein crosslinking experiment using BMB.

Caption: A typical experimental workflow for BMB crosslinking.

Probing Protein Structure with Bismaleimide Crosslinkers

The use of homobifunctional crosslinkers with varying spacer arm lengths, such as BMOE, BMB, and BMH, can provide valuable information about the spatial arrangement of cysteine residues within a protein or protein complex.

Caption: Using crosslinkers to probe protein structure.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, including biochemistry, molecular biology, and drug development. Its homobifunctional nature, coupled with its high specificity for sulfhydryl groups, enables the precise and stable crosslinking of proteins and other biomolecules. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can effectively utilize BMB to gain deeper insights into protein structure and function, and to engineer novel bioconjugates with therapeutic and diagnostic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]

- 4. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound | 28537-70-4 | Benchchem [benchchem.com]

- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,4-Bis-maleimidobutane (BMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely utilized in bioconjugation and polymer chemistry. Its structure features two maleimide (B117702) functional groups at either end of a four-carbon aliphatic spacer. This configuration allows BMB to form stable covalent bonds with sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides. The specificity of the maleimide-thiol reaction, occurring under mild pH conditions, makes BMB an invaluable tool for researchers in drug development, diagnostics, and material science. This guide provides a comprehensive overview of BMB, including its chemical properties, synthesis, and detailed experimental protocols for its application.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 28537-70-4[1][2][3][4] |

| Molecular Formula | C₁₂H₁₂N₂O₄[1][2][3][4] |

| Molecular Weight | 248.23 g/mol [1][2] |

| Appearance | White to off-white crystalline solid[1][4] |

| Melting Point | 196-200 °C[4] |

| Spacer Arm Length | 10.9 Å[1] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water[1] |

| Purity | >98.0%[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of 1,4-diaminobutane (B46682) with two equivalents of maleic anhydride (B1165640) to form an N-substituted maleamic acid. The subsequent step is a dehydration reaction, often facilitated by a catalyst, which results in the formation of the two stable five-membered maleimide rings.[1]

Experimental Protocols

Protein Crosslinking with this compound

This protocol provides a general procedure for crosslinking sulfhydryl-containing proteins using BMB. The optimal conditions may vary depending on the specific proteins and desired outcome.

Materials:

-

This compound (BMB)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5. Examples include MES, HEPES, or MOPS.

-

Quenching Solution: A solution of a thiol-containing compound such as cysteine, DTT, or 2-mercaptoethanol (B42355) in the conjugation buffer.

-

Protein(s) to be crosslinked, containing free sulfhydryl groups.

Procedure:

-

Preparation of Crosslinker Stock Solution: Dissolve BMB in DMSO or DMF to a final concentration of 10-20 mM. Gentle heating and sonication can aid in dissolution.

-

Protein Preparation: Dissolve the protein(s) in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Crosslinking Reaction: Add the BMB stock solution to the protein solution to achieve the desired final concentration. A 2- to 3-fold molar excess of the crosslinker over the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10-15% to maintain protein solubility.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked products can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.

Application in Studying Protein-Protein Interactions

BMB is a valuable tool for studying protein-protein interactions by providing distance constraints between interacting partners. By introducing cysteine residues at specific sites on two proteins of interest, BMB can be used to determine if these sites are in close proximity.

The reaction mechanism involves a Michael addition of the thiol group from a cysteine residue to one of the maleimide groups of BMB, forming a stable thioether bond. The second maleimide group can then react with another cysteine residue on the same or a different protein.

Applications in Drug Development and Beyond

-

Antibody-Drug Conjugates (ADCs): BMB can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.[1] The stable thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.

-

Hydrogel Formation: BMB is used as a crosslinker in the synthesis of hydrogels from thiol-containing polymers like thiolated hyaluronic acid or polyethylene (B3416737) glycol (PEG).[1] These hydrogels have applications in drug delivery and tissue engineering.

-

Structural Biology: By using BMB in combination with other bismaleimide (B1667444) crosslinkers of varying lengths, researchers can map the distances between specific residues in protein complexes, providing insights into their three-dimensional structure.

-

Advanced Materials: In polymer chemistry, BMB serves as a crosslinking agent to enhance the mechanical properties and thermal stability of materials such as elastomers and advanced composites.[1]

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant applications in life sciences and materials science. Its specificity for sulfhydryl groups and the stability of the resulting thioether linkage make it an indispensable tool for protein conjugation, studying protein-protein interactions, and developing novel biomaterials and therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively utilize BMB in their work.

References

- 1. This compound | 28537-70-4 | Benchchem [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 1,4-Bis-maleimidobutane Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 1,4-Bis-maleimidobutane (BMB), a homobifunctional crosslinking agent, under various pH conditions. Understanding the pH-dependent behavior of BMB is critical for its effective use in bioconjugation, drug delivery, and materials science, ensuring the integrity of the crosslinker and the stability of the resulting conjugates.

Core Principles of BMB Stability

This compound is a sulfhydryl-reactive crosslinker that contains two maleimide (B117702) groups at either end of a four-carbon spacer.[1][2] The reactivity and stability of these maleimide groups are highly dependent on the pH of the surrounding environment. The primary reaction of maleimides is a Michael addition with thiol groups (from cysteine residues in proteins and peptides) to form a stable thioether bond.[2][3] However, the maleimide ring itself is susceptible to hydrolysis, particularly at neutral to alkaline pH, which results in ring-opening and renders the molecule inactive for conjugation.[4][5]

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][3][4][6] Within this window, the reaction is highly chemoselective for thiols.[3][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6] Below pH 6.5, the rate of the conjugation reaction slows as the thiol group is less likely to be in its more reactive thiolate anion form.[4] Conversely, at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues.[6]

For short-term storage of aqueous solutions of maleimide-functionalized molecules, a slightly acidic pH of 6.0-6.5 is recommended to minimize hydrolysis.[4] Long-term storage in aqueous buffers is generally not advised.[4] Instead, fresh solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use.[4]

Interestingly, after the maleimide-thiol conjugation has occurred, the resulting thiosuccinimide linkage can be unstable under certain conditions, potentially leading to a retro-Michael reaction.[3][7][8] However, hydrolysis of the thiosuccinimide ring can occur, which paradoxically stabilizes the conjugate by preventing this reversal.[7][8]

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the stability of the maleimide group is well-characterized. The following table summarizes the general stability and reactivity of maleimides under different pH conditions.

| pH Range | Condition | Effect on Maleimide Group | Reaction Kinetics & Stability |

| < 6.5 | Acidic | Maleimide ring is relatively stable against hydrolysis. | Thiol-maleimide conjugation rate is slow. The maleimide-thiol adduct, once formed, is stable.[9] |

| 6.5 - 7.5 | Neutral | Optimal for thiol reactivity with minimal hydrolysis. | This is the ideal pH range for efficient and specific maleimide-thiol conjugation.[1][3][4][6] |

| > 7.5 | Alkaline | Increased rate of maleimide ring hydrolysis. | Side reactions with primary amines become more prevalent.[6] The maleimide-thiol adduct may undergo retro-Michael reaction.[3][7] |

Experimental Protocol: Assessing BMB Stability via HPLC

This protocol outlines a general method for quantifying the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of BMB hydrolysis at various pH levels by monitoring the decrease in the concentration of intact BMB over time.

Materials:

-

This compound (BMB)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

A series of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of BMB in anhydrous DMSO.

-

Reaction Setup: For each pH to be tested, add a small aliquot of the BMB stock solution to the corresponding buffer to achieve a known final concentration.

-

Incubation: Incubate the BMB-buffer solutions at a constant temperature (e.g., 25°C or 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Quenching (Optional): If necessary, quench the hydrolysis reaction by adding an equal volume of a low pH mobile phase component (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

HPLC Analysis: Inject the samples onto the HPLC system. Monitor the elution profile at a wavelength where BMB absorbs (typically around 300 nm).

-

Data Analysis: Quantify the peak area of the intact BMB at each time point. Plot the concentration of intact BMB versus time for each pH. Determine the half-life (t½) of BMB at each pH by fitting the data to a first-order decay model.

Visualization of pH-Dependent Reactions

The following diagrams illustrate the key chemical pathways involving BMB under different pH conditions and a typical experimental workflow for stability assessment.

Caption: pH-dependent reaction pathways of this compound.

Caption: Experimental workflow for assessing BMB stability.

References

- 1. 1,4-Bis(maleimido)butane Homobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 2. This compound | 28537-70-4 | Benchchem [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. creativepegworks.com [creativepegworks.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Crosslinking using 1,4-Bis-maleimidobutane (BMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinking agent widely used in biological research to study protein-protein interactions, protein structure, and for the development of bioconjugates.[1] BMB contains two maleimide (B117702) functional groups at either end of a 4-carbon spacer arm, which have a high specificity for sulfhydryl (-SH) groups found in the side chains of cysteine residues.[1][2] The reaction between the maleimide groups and sulfhydryls occurs at a neutral pH range (6.5-7.5) and results in the formation of a stable, non-cleavable thioether bond.[2][3] At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than to an amine.[3] This high specificity makes BMB an invaluable tool for targeted crosslinking of proteins containing accessible cysteine residues. The relatively short spacer arm of BMB (10.9 Å) makes it particularly useful for identifying and stabilizing interactions between proteins that are in close proximity.[3]

Applications of BMB in research and drug development are diverse and include:

-

Structural Biology: Stabilizing weak or transient protein-protein interactions to facilitate their structural analysis.[1]

-

Protein Labeling: Attaching fluorescent probes or other reporter tags to proteins for use in imaging studies and various diagnostic assays.[1]

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1]

-

Biosensor Development: Immobilizing proteins onto surfaces for the creation of biosensors and other diagnostic platforms.[1]

Chemical Reaction and Mechanism

The crosslinking reaction with BMB is a two-step Michael addition. The first maleimide group reacts with a sulfhydryl group on one protein, and the second maleimide group reacts with a sulfhydryl group on another protein (or within the same protein for intramolecular crosslinking), forming stable thioether linkages.

Caption: Chemical reaction of BMB with two sulfhydryl-containing proteins.

Quantitative Data Summary

While the optimal conditions for crosslinking are highly dependent on the specific proteins involved, the following table summarizes generally recommended parameters for using this compound. Empirical testing is crucial to determine the optimal conditions for each specific experiment.[3]

| Parameter | Recommended Range/Value | Notes |

| BMB to Protein Molar Ratio | 2:1 to 20:1 (Crosslinker:Protein) | A 2- to 3-fold molar excess over the amount of sulfhydryl-containing protein is often sufficient.[3] Higher ratios may be needed for complex mixtures or less reactive cysteines, but can increase the risk of aggregation. |

| Protein Concentration | 0.1 - 5 mg/mL | The optimal concentration depends on the protein's molecular weight and solubility. A starting concentration of 0.1 mM is a good general guideline.[3] |

| Reaction Buffer | Phosphate, HEPES, MOPS, or Bicarbonate/Carbonate buffers | Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT, 2-mercaptoethanol) as they will compete with the reaction. |

| pH | 6.5 - 7.5 | This pH range favors the specific reaction with sulfhydryl groups.[3] Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can occur.[3] |

| Reaction Time | 30 minutes to 2 hours | Incubation for 1 hour at room temperature or 2 hours at 4°C is a common starting point.[3] Longer incubation times can be explored but may lead to increased non-specific reactions or protein degradation. |

| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used to slow down the reaction and may be beneficial for sensitive proteins.[3] |

| Quenching Reagent | DTT, 2-Mercaptoethanol, Cysteine, or other free thiols | Add a final concentration of 10-50 mM to stop the reaction by consuming unreacted maleimide groups.[3] |

Experimental Protocol

This protocol provides a general procedure for crosslinking two proteins in solution using this compound.

Materials:

-

Purified proteins with free sulfhydryl groups

-

This compound (BMB)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2)

-

Quenching Solution (e.g., 1 M DTT, 1 M 2-mercaptoethanol, or 1 M cysteine in conjugation buffer)

-

Desalting columns or dialysis equipment

Procedure:

-

Preparation of Proteins:

-

Dissolve the protein(s) to be crosslinked in the conjugation buffer to a final concentration of 0.1-5 mg/mL.

-

If the proteins have disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT or TCEP. It is critical to remove the reducing agent before adding BMB, which can be done using a desalting column or dialysis.

-

-

Preparation of BMB Stock Solution:

-

Immediately before use, dissolve BMB in anhydrous DMSO or DMF to a concentration of 1-10 mM. BMB has low aqueous solubility, so preparing a concentrated stock in an organic solvent is necessary.

-

-

Crosslinking Reaction:

-

Add the BMB stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 2- to 20-fold molar excess is a good starting point. The final concentration of the organic solvent should ideally not exceed 10-15% to avoid protein denaturation.[3]

-

Mix the reaction solution gently and incubate for 1 hour at room temperature or for 2 hours at 4°C.[3] The reaction mixture may appear cloudy initially due to the low aqueous solubility of BMB, but it should become clearer as the reaction proceeds.[3]

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the quenching solution to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature.[3]

-

-

Removal of Excess Reagents:

-

Remove excess BMB and quenching reagent by desalting or dialysis against an appropriate buffer for downstream applications.

-

-

Analysis of Crosslinked Products:

-

Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The crosslinked proteins will migrate slower than the non-crosslinked monomers.

-

Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked peptides and map the interaction sites.

-

Experimental Workflow Diagram

References

Application Notes and Protocols for the Use of 1,4-Bis-maleimidobutane in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker technology used to attach the drug to the antibody is a critical component influencing the ADC's stability, efficacy, and safety profile. 1,4-Bis-maleimidobutane (BMB) is a homobifunctional crosslinker that provides a stable, non-cleavable thioether bond upon reaction with free sulfhydryl groups.[1][2] This application note provides detailed protocols and illustrative data for the development of an ADC using BMB as a linker, targeting a hypothetical antigen, "Cancer-Specific Antigen X" (CSAX), expressed on the surface of the "CaX-1" cancer cell line.

Note: The quantitative data presented in this document is for illustrative purposes to demonstrate methodology and data presentation. Actual results will vary depending on the specific antibody, drug payload, and experimental conditions.

Chemical Structure and Properties of this compound (BMB)

-

Chemical Name: this compound

-

CAS Number: 28537-70-4[2]

-

Molecular Weight: 248.23 g/mol [2]

-

Spacer Arm Length: 10.9 Å[1]

-

Reactive Groups: Two maleimide (B117702) groups that react specifically with sulfhydryl groups (-SH) at pH 6.5-7.5 to form stable thioether bonds.[1]

Principle of BMB in ADC Development

The development of an ADC using BMB involves a three-step process:

-

Antibody Modification: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl groups. This step is critical for controlling the subsequent drug-to-antibody ratio (DAR).

-

Drug-Linker Synthesis: The BMB linker is first reacted with a drug molecule that has a suitable reactive group (e.g., a thiol) to form a drug-linker intermediate.

-

Conjugation: The maleimide group of the drug-linker intermediate is then reacted with the free sulfhydryl groups on the reduced antibody to form the final ADC.

Alternatively, the antibody can be reacted with BMB first, followed by the addition of a thiol-containing drug. However, the pre-formation of a drug-linker complex is often preferred to minimize antibody cross-linking.

Experimental Protocols

Part 1: Partial Reduction of the Monoclonal Antibody

This protocol describes the partial reduction of a monoclonal antibody (mAb) against CSAX to generate a controlled number of free sulfhydryl groups.

Materials:

-

Anti-CSAX monoclonal antibody (e.g., 10 mg/mL in PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reduction Buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.2)

-

Desalting columns (e.g., Sephadex G-25)

-

Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) for sulfhydryl group quantification

Procedure:

-

Antibody Preparation: Prepare the anti-CSAX mAb at a concentration of 5 mg/mL in ice-cold Reduction Buffer.

-

TCEP Addition: Prepare a fresh stock solution of TCEP (10 mM) in Reduction Buffer. To achieve a target DAR of approximately 4, add a 2.5-fold molar excess of TCEP to the antibody solution. The exact molar excess should be optimized for each antibody.

-

Incubation: Incubate the reaction mixture at 37°C for 90 minutes with gentle agitation.

-

Purification: Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column with Reduction Buffer.

-

Sulfhydryl Quantification: Determine the concentration of free sulfhydryl groups using Ellman's Reagent according to the manufacturer's protocol. The number of thiols per antibody can be calculated to estimate the potential DAR.

Part 2: Synthesis of the Drug-BMB Intermediate

This protocol describes the synthesis of a hypothetical drug-BMB intermediate. The drug, "Toxin-SH," contains a free sulfhydryl group for reaction with one of the maleimide groups of BMB.

Materials:

-

This compound (BMB)

-

"Toxin-SH" (a hypothetical cytotoxic drug with a thiol group)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)

Procedure:

-

Dissolution: Dissolve BMB in DMF to a final concentration of 10 mM. Dissolve "Toxin-SH" in Reaction Buffer to a final concentration of 5 mM.

-

Reaction: Add a 2-fold molar excess of the BMB solution to the "Toxin-SH" solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the Drug-BMB intermediate.

-

Purification: Purify the Drug-BMB intermediate using reverse-phase HPLC.

Part 3: Conjugation of the Drug-BMB Intermediate to the Reduced Antibody

This protocol describes the final conjugation step to produce the ADC.

Materials:

-

Partially reduced anti-CSAX mAb (from Part 1)

-

Purified Drug-BMB intermediate (from Part 2)

-

Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

-

Quenching Solution (e.g., 1 M N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Conjugation Reaction: To the solution of the partially reduced anti-CSAX mAb, add a 1.5-fold molar excess of the Drug-BMB intermediate per available sulfhydryl group.

-

Incubation: Incubate the reaction for 1 hour at 4°C with gentle mixing.

-

Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine over the initial amount of Drug-BMB intermediate. Incubate for 20 minutes at 4°C.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC. The ADC can be further purified to isolate specific DAR species using Hydrophobic Interaction Chromatography (HIC).[3]

Characterization of the BMB-linked ADC

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC.[] It can be determined using several methods:

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the concentrations of the antibody and the drug can be determined, and the DAR calculated.[5]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The peak areas of the different DAR species can be used to calculate the average DAR.[5]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for precise DAR determination.[]

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization of Anti-CSAX-BMB-Toxin ADC

| Characterization Method | Result |

| UV-Vis Spectroscopy | Average DAR = 3.8 |